molecular formula C34H54N4O6S B12773781 Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- CAS No. 172341-15-0

Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))-

Cat. No.: B12773781
CAS No.: 172341-15-0
M. Wt: 646.9 g/mol
InChI Key: QGEPSKOURWVCMJ-BTURHGITSA-N
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Description

Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of condensation and coupling reactions involving the appropriate precursors

    Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and precise pH conditions to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or the ester groups to primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha-hydroxy and beta-amino positions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

    Major Products:

Scientific Research Applications

Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound include signal transduction, metabolic processes, and gene expression, depending on the specific context and application.

Comparison with Similar Compounds

Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, (alphaR-(alphaR*,betaS*(R*(R*))))- can be compared with other similar compounds:

    Similar Compounds: Similar compounds include other alpha-hydroxy acids, beta-hydroxy acids, and their derivatives, such as glycolic acid, lactic acid, and salicylic acid.

Properties

CAS No.

172341-15-0

Molecular Formula

C34H54N4O6S

Molecular Weight

646.9 g/mol

IUPAC Name

propan-2-yl (2R,3S)-3-[[(2R)-2-[[(2R)-2-benzyl-4-[4-(methylamino)piperidin-1-yl]-4-oxobutanoyl]amino]-3-methylsulfanylpropanoyl]amino]-4-cyclohexyl-2-hydroxybutanoate

InChI

InChI=1S/C34H54N4O6S/c1-23(2)44-34(43)31(40)28(20-25-13-9-6-10-14-25)36-33(42)29(22-45-4)37-32(41)26(19-24-11-7-5-8-12-24)21-30(39)38-17-15-27(35-3)16-18-38/h5,7-8,11-12,23,25-29,31,35,40H,6,9-10,13-22H2,1-4H3,(H,36,42)(H,37,41)/t26-,28+,29+,31-/m1/s1

InChI Key

QGEPSKOURWVCMJ-BTURHGITSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O

Canonical SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O

Origin of Product

United States

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